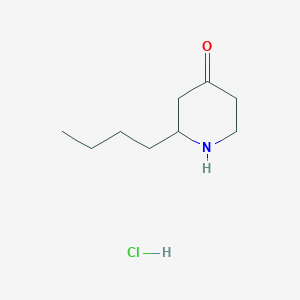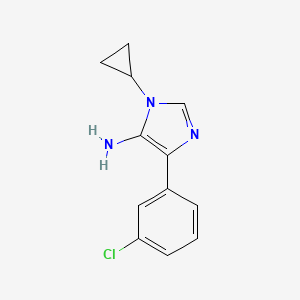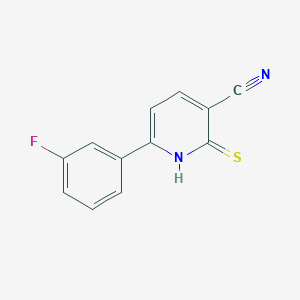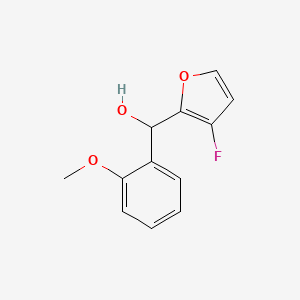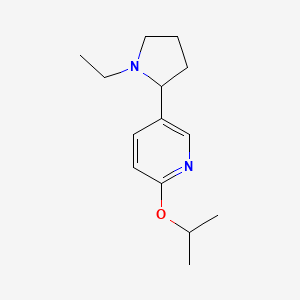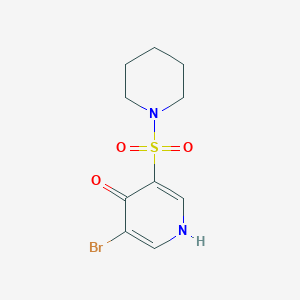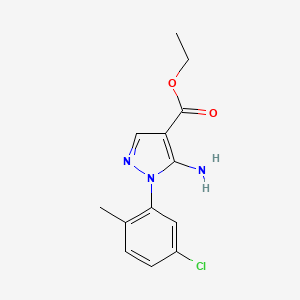
Ethyl 5-amino-1-(5-chloro-2-methylphenyl)-1H-pyrazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-アミノ-1-(5-クロロ-2-メチルフェニル)-1H-ピラゾール-4-カルボン酸エチルは、ピラゾールファミリーに属する合成有機化合物です。この化合物は、エチルエステル基、アミノ基、クロロ置換フェニル環を含むユニークな構造によって特徴付けられます。
準備方法
合成経路と反応条件
5-アミノ-1-(5-クロロ-2-メチルフェニル)-1H-ピラゾール-4-カルボン酸エチルの合成は、通常、酸性または塩基性条件下で、5-クロロ-2-メチルフェニルヒドラジンと酢酸エチルとの反応を含みます。反応は、ヒドラゾン中間体の形成を経て進行し、これが環化してピラゾール環を形成します。反応条件には、しばしば、エタノールまたはメタノールなどの溶媒と、酢酸または硫酸などの触媒の使用が含まれ、環化プロセスを促進します。
工業生産方法
工業的な環境では、この化合物の生産は、反応パラメータをより適切に制御し、収率を向上させることができる連続フロー反応器を使用して、規模を拡大できます。自動化システムと再結晶やクロマトグラフィーなどの高度な精製技術の使用により、高純度の5-アミノ-1-(5-クロロ-2-メチルフェニル)-1H-ピラゾール-4-カルボン酸エチルの生産が保証されます。
化学反応の分析
反応の種類
5-アミノ-1-(5-クロロ-2-メチルフェニル)-1H-ピラゾール-4-カルボン酸エチルは、さまざまな化学反応を起こし、これには以下が含まれます。
酸化: アミノ基は、ニトロ誘導体を形成するように酸化することができます。
還元: エステル基は、対応するアルコールに還元することができます。
置換: クロロ基は、アミンやチオールなどの他の求核剤と置換することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの試薬を酸性媒体中で使用します。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用します。
置換: 水酸化ナトリウムなどの塩基の存在下で、アジ化ナトリウムや第一アミンなどの求核剤を使用します。
主な生成物
酸化: ニトロ誘導体。
還元: アルコール誘導体。
置換: アミノまたはチオール置換誘導体。
科学研究アプリケーション
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性について調査されています。
医学: 抗炎症作用と抗がん作用の可能性について研究されています。
産業: ポリマーやコーティングなど、特定の特性を持つ新しい材料の開発に利用されます。
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
5-アミノ-1-(5-クロロ-2-メチルフェニル)-1H-ピラゾール-4-カルボン酸エチルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を含みます。この化合物は、活性部位に結合することによって酵素活性を阻害し、それによって基質の結合とそれに続く触媒反応を阻止します。この阻害は、炎症の軽減やがん細胞の増殖阻害などのさまざまな生物学的効果につながる可能性があります。
類似化合物との比較
類似化合物
- 5-アミノ-1-(4-クロロ-2-メチルフェニル)-1H-ピラゾール-4-カルボン酸エチル
- 5-アミノ-1-(5-ブロモ-2-メチルフェニル)-1H-ピラゾール-4-カルボン酸エチル
- 5-アミノ-1-(5-クロロ-3-メチルフェニル)-1H-ピラゾール-4-カルボン酸エチル
独自性
5-アミノ-1-(5-クロロ-2-メチルフェニル)-1H-ピラゾール-4-カルボン酸エチルは、フェニル環上の特定の置換パターンにより、その反応性と生物活性を影響を与える可能性があるため、ユニークです。フェニル環の5位にクロロ基、2位にメチル基が存在することにより、特定の分子標的への結合親和性が向上し、薬物発見と開発にとって貴重な化合物となります。
特性
分子式 |
C13H14ClN3O2 |
|---|---|
分子量 |
279.72 g/mol |
IUPAC名 |
ethyl 5-amino-1-(5-chloro-2-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-19-13(18)10-7-16-17(12(10)15)11-6-9(14)5-4-8(11)2/h4-7H,3,15H2,1-2H3 |
InChIキー |
PMUQYPJRWSYYAQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







